molecular formula C8H5BrFN B033357 5-(Bromomethyl)-2-fluorobenzonitrile CAS No. 180302-35-6

5-(Bromomethyl)-2-fluorobenzonitrile

Cat. No. B033357
M. Wt: 214.03 g/mol
InChI Key: GUUKPGIJZYZERR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(Bromomethyl)-2-fluorobenzonitrile involves several key strategies, including halogenation, nucleophilic substitution, and coupling reactions. For example, an improved synthesis route for a related compound, employing Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, achieved a significant overall yield, demonstrating the effectiveness of contemporary synthetic methodologies (Gopinathan, Jin, & Rehder, 2009). Another approach utilized the NaOMe-catalyzed bromodeboronation of aryl boronic acids, showcasing the versatility of halodeboronation in synthesizing bromo-fluorobenzonitriles (Szumigala, Devine, Gauthier, & Volante, 2004).

Molecular Structure Analysis

The molecular structure of compounds akin to 5-(Bromomethyl)-2-fluorobenzonitrile has been extensively analyzed using Density Functional Theory (DFT). Studies have focused on equilibrium geometric structure, vibrational spectra, and non-linear optical properties, providing comprehensive insights into their molecular characteristics (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Chemical Reactions and Properties

Chemical reactions involving bromo and fluoro substituents on benzonitrile cores are crucial for further functionalization. For instance, the synthesis of 3-bromo-2-fluorobenzoic acid demonstrates the adaptability of these molecules to undergo bromination, hydrolysis, diazotization, and deamination reactions under optimized conditions, highlighting their chemical reactivity (Peng-peng, 2013).

Scientific Research Applications

Improved Synthesis Techniques

An efficient synthesis pathway for a precursor to PET radioligands, specifically [18F]SP203, employs "5-(Bromomethyl)-2-fluorobenzonitrile" as part of a new synthon for Sonogashira coupling, showcasing its utility in radiopharmaceutical chemistry. This process demonstrates a significant advancement by providing the compound in a 56% overall yield, starting from 4-bromo-2-formylthiazole (Gopinathan, Jin, & Rehder, 2009).

Chemical Transformations and Synthetic Applications

The halodeboronation of aryl boronic acids presents another application where "5-(Bromomethyl)-2-fluorobenzonitrile" plays a crucial role. This method demonstrates the compound's importance in generating aryl bromides and chlorides in good to excellent yields, highlighting its flexibility in various synthetic pathways (Szumigala, Devine, Gauthier, & Volante, 2004).

Development of Novel Molecules

"5-(Bromomethyl)-2-fluorobenzonitrile" has been instrumental in the development of new molecules with potential applications in non-linear optics (NLO) and spectroscopy. For instance, its involvement in the synthesis of novel compounds with promising NLO properties is noteworthy, as these materials contribute to advancements in optical technologies and electronic materials (Kumar & Raman, 2017).

Advanced Materials and Green Chemistry

The compound also finds applications in the synthesis of advanced materials and supports green chemistry initiatives. For example, its use in creating aryloxime intermediates for microwave-assisted syntheses demonstrates an eco-friendly approach to expanding compound libraries while ensuring easy separation and recovery of products (Ang, Chu, Chou, Lo, & Lam, 2013).

Spectroscopic and Electronic Studies

Moreover, "5-(Bromomethyl)-2-fluorobenzonitrile" is pivotal in the synthesis of compounds that are subjects of spectroscopic and electronic studies. These research efforts aim to understand the structural, electronic, and optical properties of novel molecules, which can lead to the development of materials with specialized applications in electronics and photonics (Arockiasamy Ajaypraveenkumar, Raman, & Sebastian, 2017).

Safety And Hazards

This information is usually available in the material safety data sheet (MSDS) for the compound. It includes information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis or use of the compound could be improved.


properties

IUPAC Name

5-(bromomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUKPGIJZYZERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378781
Record name 5-(bromomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-fluorobenzonitrile

CAS RN

180302-35-6
Record name 5-(bromomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 3-Cyano-4-fluorotoluene (1.0 g, 7.4 mmol), N-bromosuccinimide (1.3 g, 7.4 mmol) and catalytic 2,2′-azobisisobutyronitrile (AIBN) in benzene was heated to reflux for 16 hours, evaporated to dryness and flash chromatographed over silica gel eluting with 10% ethyl acetate/hexane to provide 1.0 g of 3-cyano-4-fluorobenzyl bromide.
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1 g
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Synthesis routes and methods II

Procedure details

A solution of 3-Cyano-4-fluorotoluene (1.0 g, 7.4 mmol), N-bromosuccinimide (1.3 g, 7.4 mmol) and catalytic 2,2i-azobisisobutyronitrile (AIBN) in benzene was heated to reflux for 16 hours, evaporated to dryness and flash chromatographed over silica gel eluting with 10% ethyl acetate/hexane to provide 1.0 g of 3-cyano-4-fluorobenzyl bromide.
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1 g
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1.3 g
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2,2i-azobisisobutyronitrile
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Synthesis routes and methods III

Procedure details

A solution of 2-fluoro-5-methylbenzonitrile (3.00 g, 22 mmol), N-bromosuccinimide (4.12 g, 23 mmol) and benzoyl peroxide (1.07 g, 4.4 mmol) in CCl4 (100 mL) was heated at reflux 6 h. The reaction mixture was cooled to room temperature and then combined with water. The separated organic phase was dried over MgSO4, filtered through a Celite™ pad, and evaporated under reduced pressure. Purification by flash chromatography (Hex/EtOAc, 20:1) gave 5-(bromomethyl)-2-fluorobenzonitrile (1.58 g, 33% yield) as an oil. 1H NMR (CDCl3, 400 MHz): δ 4.45 (s, 2H), 7.21 (m, 1H), 7.65 (m, 2H).
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3 g
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4.12 g
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1.07 g
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